An In-depth Technical Guide to D-Ribose 1,5-diphosphate: Chemical Structure, Stereochemistry, and Synthesis
An In-depth Technical Guide to D-Ribose 1,5-diphosphate: Chemical Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribose 1,5-diphosphate (sometimes referred to as phosphoribosyl pyrophosphate or PRPP in certain contexts, though structurally distinct) is a pivotal molecule in cellular metabolism. As a phosphorylated derivative of the pentose sugar D-ribose, it serves as a key precursor in the biosynthesis of purine and pyrimidine nucleotides, the essential building blocks of DNA and RNA. Its precise chemical structure and stereochemistry are fundamental to its recognition and utilization by a host of enzymes, making it a molecule of significant interest in biochemistry, molecular biology, and drug development. This guide provides a comprehensive overview of the chemical and physical properties of D-Ribose 1,5-diphosphate, along with detailed insights into its enzymatic synthesis and purification.
Chemical Structure and Stereochemistry
D-Ribose 1,5-diphosphate is characterized by a D-ribofuranose ring, which is a five-membered ring composed of four carbon atoms and one oxygen atom. Phosphate groups are attached to the C1 and C5 positions of this ribose sugar.
The systematic IUPAC name for D-Ribose 1,5-diphosphate is [(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate[1]. This name precisely defines the stereochemical configuration of the chiral centers in the molecule. The "D" designation refers to the configuration at the C4 carbon, which is analogous to that of D-glyceraldehyde. The molecule exists predominantly in the β-anomeric form, where the phosphate group at the anomeric C1 carbon is oriented on the same side of the furanose ring as the C4 substituent.
Caption: Chemical structure of D-Ribose 1,5-diphosphate.
Physicochemical Properties
A summary of the key physicochemical properties of D-Ribose 1,5-diphosphate is presented in the table below. These values are primarily computed from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₁₁P₂ | PubChem[1] |
| Molecular Weight | 310.09 g/mol | PubChem[1] |
| IUPAC Name | [(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate | PubChem[1] |
| CAS Number | 14689-84-0 | PubChem[1] |
| Topological Polar Surface Area | 183 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 6 | FooDB |
| Hydrogen Bond Acceptor Count | 9 | FooDB |
| Rotatable Bond Count | 5 | FooDB |
| XLogP3 | -4.7 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
Experimental Data: Bond Lengths, Angles, and NMR Spectroscopy
As of the latest literature review, a dedicated X-ray crystallography study of isolated D-Ribose 1,5-diphosphate has not been published. Consequently, precise, experimentally determined bond lengths and angles for the free molecule are not available in crystallographic databases. The available structural data pertains to the molecule when bound to enzymes, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO)[2]. In such complexes, the conformation of D-Ribose 1,5-diphosphate is influenced by its interactions with the protein's active site.
Similarly, while NMR data for the related compounds D-ribose and D-ribose-5-phosphate are available, a detailed and fully assigned 1H and 13C NMR spectral dataset for D-Ribose 1,5-diphosphate is not readily found in the peer-reviewed literature. The complexity of the spectra, due to the presence of two phosphate groups and the potential for anomeric mixtures, necessitates dedicated spectroscopic studies for complete assignment.
Enzymatic Synthesis and Purification
The primary route for the preparation of D-Ribose 1,5-diphosphate is through enzymatic synthesis. One established method involves the phosphorylation of D-ribose-5-phosphate, a readily available starting material.
Key Enzymes in the Synthesis Pathway
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Ribose-phosphate pyrophosphokinase (RPK) : This enzyme catalyzes the transfer of a pyrophosphate group from ATP to the C1 position of ribose-5-phosphate, yielding D-Ribose 1,5-diphosphate and AMP.
Experimental Protocol: Enzymatic Synthesis of D-Ribose 1,5-diphosphate
The following protocol is a generalized procedure based on established methodologies for the enzymatic synthesis of phosphorylated sugars. Researchers should optimize conditions based on their specific enzyme preparations and desired scale.
Materials:
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D-Ribose-5-phosphate sodium salt
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Adenosine triphosphate (ATP) disodium salt
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Tris-HCl buffer
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Magnesium chloride (MgCl₂)
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Ribose-phosphate pyrophosphokinase (RPK)
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Hydrochloric acid (HCl) for pH adjustment
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Sodium hydroxide (NaOH) for pH adjustment
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Deionized water
Procedure:
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Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution containing D-ribose-5-phosphate and a molar excess of ATP in Tris-HCl buffer (e.g., 50 mM, pH 7.5).
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Cofactor Addition: Add MgCl₂ to the reaction mixture to a final concentration that optimally supports the activity of RPK (typically in the range of 5-10 mM).
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pH Adjustment: Adjust the pH of the reaction mixture to the optimal pH for RPK activity (usually around 7.5-8.0) using dilute HCl or NaOH.
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Enzyme Addition: Initiate the reaction by adding a catalytic amount of purified RPK to the reaction mixture. The exact amount of enzyme will depend on its specific activity and the desired reaction time.
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Incubation: Incubate the reaction mixture at the optimal temperature for RPK (often 37 °C) with gentle agitation.
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Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing for the consumption of ATP and the formation of D-Ribose 1,5-diphosphate using techniques such as high-performance liquid chromatography (HPLC) or enzymatic assays.
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Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95 °C for 5 minutes) or by the addition of a protein precipitating agent like perchloric acid followed by neutralization.
Purification Protocol: Ion-Exchange Chromatography
The product, D-Ribose 1,5-diphosphate, can be purified from the reaction mixture using anion-exchange chromatography.
Materials:
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DEAE-Sephadex or a similar anion-exchange resin
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Triethylammonium bicarbonate (TEAB) buffer or another suitable volatile buffer system
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Deionized water
Procedure:
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Column Preparation: Pack a chromatography column with the chosen anion-exchange resin and equilibrate it with a low concentration of the starting buffer (e.g., 25 mM TEAB, pH 7.5).
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Sample Loading: After terminating the synthesis reaction and removing any precipitated protein by centrifugation, load the supernatant onto the equilibrated anion-exchange column.
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Washing: Wash the column with several column volumes of the starting buffer to remove unbound and weakly bound components, such as unreacted ribose-5-phosphate and AMP.
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Elution: Elute the bound D-Ribose 1,5-diphosphate from the column using a linear gradient of increasing salt concentration (e.g., a gradient of 25 mM to 1 M TEAB). The more highly charged D-Ribose 1,5-diphosphate will elute at a higher salt concentration than the starting materials and byproducts.
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Fraction Collection and Analysis: Collect fractions throughout the elution process and analyze them for the presence of D-Ribose 1,5-diphosphate using a suitable assay (e.g., phosphate assay or HPLC).
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Desalting: Pool the fractions containing the purified product and remove the volatile buffer salts by repeated lyophilization.
Caption: Workflow for the enzymatic synthesis and purification of D-Ribose 1,5-diphosphate.
Conclusion
D-Ribose 1,5-diphosphate is a molecule of central importance in nucleotide metabolism. Its specific chemical structure and stereochemistry are critical for its biological function. While detailed experimental data on its isolated structure are currently lacking in the public domain, its physicochemical properties can be reliably computed, and its synthesis can be achieved through well-established enzymatic methods. The protocols outlined in this guide provide a solid foundation for researchers and scientists working with this essential biomolecule. Further research, particularly crystallographic and NMR studies on the isolated compound, would provide valuable insights into its intrinsic structural properties and conformational dynamics.
